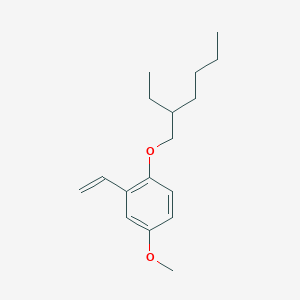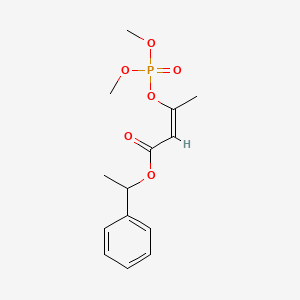
(4-(METHOXY-D3)PHENYL)METHANOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methoxy-D3)phenyl)methanol is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of (4-methoxyphenyl)methanol, where the methoxy group is substituted with deuterium atoms. It is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxy-D3)phenyl)methanol typically involves the deuteration of (4-methoxyphenyl)methanol. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For example, (4-methoxyphenyl)methanol can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize the loss of deuterium and maximize the incorporation of deuterium atoms into the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Methoxy-D3)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (4-(Methoxy-D3)phenyl)formaldehyde or (4-(Methoxy-D3)phenyl)formic acid.
Reduction: It can be reduced to form (4-(Methoxy-D3)phenyl)methane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: (4-(Methoxy-D3)phenyl)formaldehyde, (4-(Methoxy-D3)phenyl)formic acid.
Reduction: (4-(Methoxy-D3)phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(Methoxy-D3)phenyl)methanol is used in a wide range of scientific research applications:
Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
The mechanism of action of (4-(Methoxy-D3)phenyl)methanol involves its interaction with molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation. The presence of deuterium atoms can alter the compound’s reactivity and stability, providing insights into reaction mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)methanol: The non-deuterated version of the compound.
(4-Hydroxyphenyl)methanol: A similar compound with a hydroxyl group instead of a methoxy group.
(4-Methylphenyl)methanol: A similar compound with a methyl group instead of a methoxy group.
Uniqueness
(4-(Methoxy-D3)phenyl)methanol is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. Deuterium’s higher mass compared to hydrogen results in different physical and chemical properties, making it valuable for studying reaction mechanisms, metabolic pathways, and molecular interactions .
Propriétés
Numéro CAS |
14629-71-1 |
|---|---|
Formule moléculaire |
C8H7D3O2 |
Poids moléculaire |
141 |
Pureté |
95% min. |
Synonymes |
Anisyl alcohol - d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![DNP-X-Biocytin-X, SE [Biotin-X 2,4-Dinitrophenyl-X-L-Lysine, Succinimidyl Ester]](/img/new.no-structure.jpg)
![N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride](/img/structure/B1147984.png)




